molecular formula C6H7NO2 B1395542 6-Methylpyridine-2,4-diol CAS No. 70254-45-4

6-Methylpyridine-2,4-diol

Cat. No.: B1395542
CAS No.: 70254-45-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. researchgate.netwikipedia.org Its discovery dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.com The name "pyridine" is derived from the Greek words "pyr" (meaning fire) and "idine" (denoting aromatic bases). scribd.com The first pyridine base to be isolated was picoline in 1846 by Anderson. researchgate.netscribd.com The definitive structure of pyridine was later proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgscribd.com A significant milestone in its history was the first synthesis of a hetero-aromatic compound, achieved by William Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.net

The unique chemical properties of pyridine, stemming from the nitrogen heteroatom, influence its reactivity, stability, and pharmacological profiles, making it a versatile building block in organic synthesis. openaccessjournals.com The pyridine ring is a common feature in many important compounds, including certain vitamins, pharmaceuticals, and agrochemicals. wikipedia.org

Significance of Dihydroxypyridines in Organic and Medicinal Chemistry

Dihydroxypyridines, which are pyridine rings substituted with two hydroxyl groups, represent a significant class of compounds within organic and medicinal chemistry. Their importance lies in their versatile chemical reactivity and their prevalence in biologically active molecules. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. lookchem.coma2bchem.com

The position of the hydroxyl groups on the pyridine ring significantly influences the compound's properties and reactivity. For instance, the two adjacent hydroxyl groups in 2,3-dihydroxypyridine (B124209) allow for a variety of chemical reactions, making it a key intermediate in the synthesis of diverse organic products, including pharmaceuticals. lookchem.com Similarly, 3,4-dihydroxypyridine is a vital building block for creating biologically active compounds and heterocyclic scaffolds found in natural products and drugs. a2bchem.com The ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups at precise locations on the pyridine ring. a2bchem.com

In medicinal chemistry, dihydroxypyridine derivatives have been investigated for a range of potential therapeutic applications. Their structural features enable them to interact with biological targets, leading to various pharmacological activities. wisdomlib.org The development of drugs containing dihydropyridine (B1217469) scaffolds is a testament to their importance in this field. nih.gov

Overview of Research Trajectories for 6-Methylpyridine-2,4-diol (B130231)

This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2(1H)-pyridinone, is a specific dihydroxypyridine derivative that has been a subject of focused academic research. nih.govfishersci.ca Its chemical structure is characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position.

Research on this compound has explored several key areas:

Synthesis and Chemical Reactivity: A primary focus of research has been the development of efficient synthetic routes to this compound and the investigation of its chemical reactivity. Studies have examined its use as a starting material or intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of 2H-pyran compounds. researchgate.net

Tautomerism: The compound exists in tautomeric forms, with the 4-hydroxy-6-methyl-2-pyridone form being significant. Research has been conducted to understand the equilibrium and properties of these tautomers.

Biological Activity: Investigations into the biological and pharmacological properties of this compound and its derivatives have been a significant research trajectory. This includes its potential as a precursor for GPR84 agonists.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
CAS Number 3749-51-7
Synonyms 2,4-Dihydroxy-6-methylpyridine, 4-Hydroxy-6-methyl-2(1H)-pyridinone

Further research continues to explore the potential of this compound in various scientific domains, building upon the foundational knowledge of pyridine and dihydroxypyridine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
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InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
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Record name 6-Methyl-2,4-pyridinediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Methylpyridine-2,4-diol
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Record name 2,4-Dihydroxy-6-methylpyridine
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Synthetic Methodologies and Reaction Pathways of 6 Methylpyridine 2,4 Diol

Established Synthetic Routes to 6-Methylpyridine-2,4-diol (B130231)

The creation of this compound can be achieved through several chemical pathways, with some being more commonly employed due to their efficiency and the availability of starting materials.

A prevalent and well-documented method for synthesizing this compound begins with dehydroacetic acid. nih.govchemicalbook.com This process is typically a two-stage reaction.

In the first stage, dehydroacetic acid is hydrolyzed. This is commonly achieved by heating it with a strong acid, such as concentrated sulfuric acid. For instance, stirring a suspension of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (a form of dehydroacetic acid) in concentrated H₂SO₄ at 130°C for two hours results in the formation of an intermediate. chemicalbook.com This intermediate, 4-hydroxy-6-methylpyran-2-one, can be isolated in high yield (e.g., 86%) by pouring the warm reaction mixture into ice, causing the product to precipitate. nih.gov

The second stage involves the conversion of the pyranone intermediate into the desired pyridine-2,4-diol. This is accomplished by reacting the intermediate with an ammonia (B1221849) source. chemicalbook.com Stirring a suspension of the intermediate in aqueous ammonia (typically 25-28%) at an elevated temperature, such as 100°C, for several hours (e.g., 7 hours) facilitates the ring transformation. chemicalbook.com After the reaction, neutralization with an acid like hydrochloric acid (HCl) precipitates the final product, this compound, which can then be collected by filtration. chemicalbook.com

Table 1: Synthesis of this compound from Dehydroacetic Acid

Step Starting Material Reagents Conditions Product Yield Reference
1 Dehydroacetic acid Concentrated H₂SO₄ 130°C, 10 min - 2 h 4-Hydroxy-6-methylpyran-2-one 86% nih.govchemicalbook.com

Beyond the dehydroacetic acid route, other methodologies exist for constructing the pyridine-2,4-diol scaffold. One flexible approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which produces highly substituted pyridin-4-ol derivatives. chim.it While not specific to the 6-methyl derivative, this method highlights a convergent strategy for creating substituted pyridinols. chim.it

Another general strategy involves the deprotection of suitably protected pyridine (B92270) precursors. For example, pyridine-3,4-diol (B75182) derivatives can be synthesized in good yields by deprotecting 3-alkoxypyridinols. beilstein-journals.org The choice of deprotection method depends on the specific protecting group used:

Hydrogenolysis: A benzyl (B1604629) protecting group can be cleaved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. beilstein-journals.org

Acid Cleavage: A (2-trimethylsilyl)ethyl protecting group can be removed using a Brønsted acid like trifluoroacetic acid (TFA). beilstein-journals.org

These alternative routes provide versatility in accessing various substituted pyridine-2,4-diols.

Optimizing the synthesis of pyridine derivatives, including this compound, is crucial for practical applications. Key parameters that can be adjusted include reaction temperature, catalysts, and the use of protecting groups.

Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound is largely governed by its hydroxyl groups and the aromatic pyridine ring. It can undergo various transformations to create a diverse range of derivatives. It's important to note that this compound exists in tautomeric equilibrium with its pyridone form, 4-Hydroxy-6-methyl-2-pyridone. tcichemicals.com

Structural modification of this compound allows for the fine-tuning of its chemical properties. One common strategy is condensation with aldehydes. Reacting 4-hydroxy-6-methylpyridin-2-one (the tautomer of this compound) with various aliphatic aldehydes in the presence of a base like piperidine (B6355638) results in the formation of bis(pyridyl)methanes. nih.gov This reaction connects two pyridone units through a methylene (B1212753) bridge derived from the aldehyde.

Another approach involves the synthesis of long-chain alkyl derivatives. For example, 6-alkylpyridine-2,4-diols have been synthesized as potent agonists for the GPR84 receptor. researchgate.net This synthesis involves reacting a malonic acid derivative with ammonia to form the diol ring, demonstrating how modifications to precursors can lead to derivatization of the final product. researchgate.net Derivatization is a key strategy for exploring the structure-activity relationships of this class of compounds. researchgate.netddtjournal.com

The two hydroxyl groups in this compound are the primary sites of its chemical reactivity. Their presence allows the molecule to act as a chelating agent for metal ions. cymitquimica.com

The hydroxyl groups can be converted into other functional groups to facilitate further reactions. For example, pyridine-3,4-diols can be converted into bis(perfluoroalkanesulfonate)s, such as bistriflates or bisnonaflates. beilstein-journals.org This transformation is significant because perfluoroalkanesulfonates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the attachment of various other chemical moieties to the pyridine ring. beilstein-journals.org

Furthermore, the hydroxyl groups can participate in oxidation reactions. Whole cells of the bacterium Burkholderia sp. MAK1 have been shown to oxidize pyridine-2,4-diol, suggesting that the hydroxyl groups can be sites for biological or enzymatic transformations. nih.gov The hydroxyl groups can also be targeted in derivatization reactions for analytical purposes, such as reacting them with reagents like isonicotinoyl azide (B81097) to improve their detectability in mass spectrometry. jst.go.jp

Table 2: Summary of Reactions of this compound

Reaction Type Reagents/Conditions Product Type Reference
Condensation Aliphatic aldehydes, piperidine, ethanol (B145695)/methanol (B129727), reflux Bis(pyridyl)methanes nih.gov
Conversion to Sulfonates Perfluoroalkanesulfonyl fluoride/anhydride Bis(perfluoroalkanesulfonate)s beilstein-journals.org
Biological Oxidation Whole cells of Burkholderia sp. MAK1 Hydroxylated derivatives nih.gov

Reactions Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound, which predominantly exists in its tautomeric 4-hydroxy-6-methyl-2-pyridone form, is a key site for chemical reactions such as N-alkylation and N-oxidation.

N-Alkylation:

Direct N-alkylation of 4-hydroxy-6-methyl-2-pyridone can be challenging due to the presence of multiple nucleophilic sites, often leading to a mixture of N-alkylated and O-alkylated products. nih.gov The ambident nucleophilic character of the pyridone ring necessitates careful selection of reaction conditions to favor the desired N-substituted product. While standard alkylating agents can be employed, achieving high selectivity for N-alkylation often requires specialized strategies. nih.gov

One approach to circumvent the issue of competitive O-alkylation is through multi-step sequences. For instance, the synthesis of N-alkenyl-2-pyridones has been achieved with high diastereoselectivity through a one-pot reaction involving 2-halopyridinium salts and various aldehydes under mild conditions. nih.gov These N-alkenyl products can subsequently be reduced to provide access to N-alkyl pyridones. nih.gov The synthesis of various N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones has also been reported through condensation reactions involving ethyl acetoacetate, ethyl cyanoacetate, and different primary amines, demonstrating another route to N-functionalized pyridones. bibliomed.org

N-Oxidation:

The pyridine nitrogen of this compound and its derivatives can undergo oxidation to form the corresponding N-oxide. This transformation can be achieved through both chemical and biochemical methods.

Biocatalytic N-oxidation has been demonstrated using whole cells of the bacterium Burkholderia sp. MAK1. nih.govresearchgate.net This microorganism is capable of converting several methylpyridines into their respective N-oxides. nih.govresearchgate.net This enzymatic approach offers a green and selective method for the preparation of pyridine N-oxides. nih.govresearchgate.net

Chemically, N-oxidation of pyridine derivatives is typically carried out using oxidizing agents such as peroxy acids or hydrogen peroxide. acs.org The resulting pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for various subsequent transformations. researchgate.net

Regioselective Functionalization Approaches

The substitution pattern on the this compound ring, with electron-donating hydroxyl and methyl groups, directs electrophilic substitution to specific positions. This allows for a degree of regioselective functionalization.

Halogenation:

Electrophilic bromination of 4-hydroxy-6-methyl-2-pyridone occurs regioselectively at the 3-position. lookchem.com This reaction provides a direct route to 3-bromo-4-hydroxy-6-methyl-2-pyridone. The introduction of a bromine atom at this position opens up possibilities for further functionalization through cross-coupling reactions. The reactivity of the pyridone ring can be further modulated, as demonstrated by the synthesis of 2,4-dibromo-6-methylpyridine (B1314160) from the diol precursor. lookchem.com

Nitration:

The nitration of 4-hydroxy-6-methyl-2-pyridone is a key reaction for introducing nitro groups onto the pyridine ring, which are valuable for further synthetic manipulations. Due to the activating effects of the hydroxyl and methyl groups, nitration typically occurs at the positions meta to these groups, namely the 3- and 5-positions. smolecule.com The synthesis of 2-hydroxy-6-methyl-3,5-dinitropyridine (B3064672) is achieved through the nitration of 2-hydroxy-6-methylpyridine (B103643) using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. smolecule.com Achieving high regioselectivity in the nitration of phenol (B47542) and its derivatives can be challenging, often yielding a mixture of ortho and para isomers. dergipark.org.tr However, in the case of 4-hydroxy-6-methyl-2-pyridone, the electronic properties of the substituents strongly favor dinitration at the 3 and 5 positions.

Trifluoromethylation:

Radical trifluoromethylation of 4-hydroxy-6-methyl-2-pyridone has been reported to occur regioselectively at the 3-position. lookchem.com This reaction, often carried out using reagents like sodium triflinate (NaSO₂CF₃) in the presence of an oxidant, provides a direct method for the introduction of a trifluoromethyl group, a valuable moiety in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.

Other Functionalization Approaches:

The inherent reactivity of the pyridone ring allows for other regioselective transformations. For instance, the enol-like character of the 4-hydroxy group can be exploited. Palladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridones with arylboronic acids has been shown to occur selectively at the C3-position. rsc.org Furthermore, directed ortho-lithiation of 4-methoxy-2-pyridones at the C3-position, followed by trapping with various electrophiles, provides another powerful strategy for the C3-selective functionalization of the pyridone core. rsc.org These methods highlight the potential for diverse and controlled modifications of the this compound scaffold.

Data Tables

Table 1: Regioselective Functionalization Reactions of this compound and its Tautomer

ReactionReagents and ConditionsPosition of FunctionalizationProductReference(s)
BrominationBr₂33-Bromo-4-hydroxy-6-methyl-2-pyridone lookchem.com
NitrationHNO₃, H₂SO₄3, 52-Hydroxy-6-methyl-3,5-dinitropyridine smolecule.com
TrifluoromethylationNaSO₂CF₃, tBuOOH34-Hydroxy-3-(trifluoromethyl)-6-methyl-2-pyridone lookchem.com
ArylationArB(OH)₂, Pd(II) catalyst33-Aryl-4-hydroxy-6-methyl-2-pyridone rsc.org

Table 2: Reactions Involving the Pyridine Nitrogen

ReactionMethod/ReagentsProduct TypeNotesReference(s)
N-AlkylationVarious (e.g., via 2-halopyridinium salts)N-Alkyl-4-hydroxy-6-methyl-2-pyridoneOften requires indirect methods to avoid O-alkylation. nih.gov
N-OxidationBurkholderia sp. MAK1 (whole cells)4-Hydroxy-6-methyl-2-pyridone N-oxideBiocatalytic, green method. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Studies of 6 Methylpyridine 2,4 Diol

Ligand Properties of 6-Methylpyridine-2,4-diol (B130231) in Coordination Chemistry

The ability of this compound to form stable complexes with a variety of metal ions is dictated by its inherent properties as a ligand, including its denticity, chelation modes, and electronic characteristics.

Denticity and Chelation Modes

The tautomeric nature of this compound, existing in equilibrium between its diol and keto-enol forms (4-hydroxy-6-methyl-2(1H)-pyridinone), further expands its coordination possibilities. nih.gov This allows for different chelation patterns and the potential for bridging between multiple metal centers, leading to the formation of polynuclear complexes.

Synthesis and Characterization of Metal Complexes

A diverse range of metal complexes involving this compound and its derivatives have been synthesized and characterized, revealing a rich and varied coordination chemistry.

Complexes with Transition Metals (e.g., Cu(II), Zn(II), Pd(II), Pt(II), Rh(III), Co(II), Ni(II))

Complexes of this compound and related ligands with various transition metals have been reported. For instance, dinuclear copper(II) complexes have been synthesized and studied for their interaction with DNA. nih.govnih.gov In these complexes, the ligand facilitates the binding of two copper ions, which can then interact with the phosphate (B84403) backbone of DNA. nih.gov The coordination geometry around the copper(II) centers in such complexes can vary, often exhibiting square pyramidal or cis-octahedral arrangements. academie-sciences.fracademie-sciences.fr

Similarly, nickel(II) complexes with related pyridine-containing ligands have been investigated. rsc.orgelsevierpure.comresearchgate.net These studies have explored the structural diversity and magnetic properties of polynuclear nickel clusters. elsevierpure.comresearchgate.net The synthesis of cobalt(II) complexes has also yielded a variety of structures, including polynuclear clusters with interesting magnetic behavior. nih.govacs.org

While specific complexation studies with this compound for all the listed transition metals (Pd(II), Pt(II), Rh(III)) are not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that this ligand would readily form complexes with these metals as well. The synthesis of related pyridine (B92270) derivative complexes with palladium and platinum has been noted. tandfonline.com Ruthenium and iridium pincer-type complexes have also been prepared using derivatives of 6-methylpyridine. bac-lac.gc.ca

The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, as well as spectroscopic methods like IR, UV-Vis, and NMR to probe the metal-ligand bonding and electronic properties.

Table 1: Examples of Transition Metal Complexes with 6-Methylpyridine Derivatives

Metal IonLigand DerivativeKey Structural FeatureReference(s)
Cu(II)2,7-bis(di(6-methylpyridine-2-yl-methyl)aminomethyl)-1,8-naphthalenediolDinuclear complex nih.govnih.gov
Cu(II)3,7-dimethyl-2,4-di-(6-methyl-2-pyridyl)-9-diol-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate dimethylesterSquare pyramidal or cis-octahedral geometry academie-sciences.fracademie-sciences.fr
Ni(II)2,7-bis(di(6-methylpyridine-2-yl-methyl)aminomethyl)-1,8-naphthalenediolDinuclear complex rsc.org
Co(II)4-methylpyridineOctahedral geometry nih.gov
Co(II)6-methylpyridine-2-methanolPolynuclear clusters (cubane, helicate) acs.org

Lanthanide Complexes and Their Properties

The coordination chemistry of this compound extends to the lanthanide series of elements. While detailed studies specifically with this compound are not abundant in the provided results, research on related pyridine-containing ligands demonstrates their ability to form stable complexes with lanthanide ions. osti.gov The larger ionic radii and higher coordination numbers typical of lanthanides often lead to complexes with different stoichiometries and geometries compared to transition metals. The luminescent and magnetic properties of lanthanide complexes are of particular interest, and the ligand environment plays a critical role in modulating these properties.

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from pyridine-based ligands have shown significant promise in various catalytic applications. unimi.it While specific catalytic applications of this compound complexes are not extensively documented in the search results, the broader class of pyridine-containing metal complexes has been utilized in a range of reactions. These include oxidation, hydrogenation, and carbon-carbon bond-forming reactions. arabjchem.orgresearchgate.net For example, ruthenium complexes are known to be effective catalysts for a variety of transformations. arabjchem.org The electronic and steric properties of the this compound ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. The potential for these complexes to act as catalysts in various organic transformations remains an active area of research.

Exploration in Organic Transformations

The chemical architecture of this compound, featuring a pyridine ring functionalized with two reactive hydroxyl groups and a methyl group, establishes it as a valuable precursor and intermediate in a variety of organic transformations. Its utility is not typically as a direct catalyst but rather as a foundational building block for constructing more complex and often biologically active molecules.

The reactivity of this compound is characterized by the chemical behavior of its functional groups. The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for their replacement with other functionalities. Furthermore, the compound can undergo oxidation to yield corresponding quinone derivatives or be subjected to reduction, leading to the formation of dihydropyridine (B1217469) structures.

A significant application of this compound is in the field of medicinal chemistry, where it serves as a starting material for the synthesis of high-value pharmaceutical compounds. It has been identified as a key intermediate in the preparation of certain p38 kinase inhibitors, which are a class of drugs investigated for their potential in treating inflammatory diseases. It also serves as a precursor for creating analogues of Favipiravir, a compound known for its antiviral properties.

The strategic importance of the substituted pyridine core is evident in multi-step synthetic processes. For instance, a patented method for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)-phenyl]ethanone, a compound of pharmaceutical interest, utilizes a 6-methylnicotinic ester as a key starting material. The synthesis proceeds through a sequence of condensation, hydrolysis, decarboxylation, and oxidation reactions, underscoring the versatility of the 6-methylpyridine framework in complex molecular assembly. google.com

The following table summarizes notable applications of this compound as a synthetic intermediate.

Target Compound ClassSynthetic Role of this compoundReference
p38 Kinase InhibitorsServes as a precursor for building the core structure of the inhibitors.
Favipiravir AnaloguesActs as a foundational building block for antiviral drug analogues.
Quinone DerivativesUndergoes oxidation to form the corresponding quinones.
Dihydropyridine DerivativesCan be reduced to form dihydropyridine structures.

Role in Hydrogen Moving Reactions

While direct catalytic applications of metal complexes formed specifically with this compound in hydrogen moving reactions are not extensively documented in the literature, its structural features are of fundamental importance in the design of catalysts for such transformations. Hydrogen moving reactions, a class that includes transfer hydrogenation, borrowing hydrogen (or hydrogen autotransfer), and dehydrogenative condensation, are powerful, atom-economical methods in modern organic synthesis. d-nb.inforesearchgate.net The efficacy of many successful catalysts for these reactions relies on ligands with architectures closely related to this compound.

The key to these reactions is often a mechanism known as metal-ligand cooperation (MLC). In this process, the ligand is not a passive scaffold but actively participates in the catalytic cycle, typically by accepting and donating protons. The hydroxyl groups on pyridine-based ligands, such as those in this compound, are ideally suited for this role. d-nb.info

For example, iridium and ruthenium complexes bearing 6,6'-dihydroxy-2,2'-bipyridine—a close structural relative of a dimerized 6-hydroxypyridine—are highly effective catalysts for dehydrogenative condensation and transfer hydrogenation. d-nb.inforesearchgate.net In these systems, one of the hydroxyl groups can be deprotonated to form a metal-alkoxide bond, creating a basic site. This site can then accept a proton from a substrate (e.g., an alcohol in a dehydrogenation reaction), facilitating its oxidation while a hydride is transferred to the metal center. The subsequent protonolysis of the metal-hydride bond by another alcohol molecule regenerates the catalyst and releases dihydrogen gas or transfers the hydrogen to an acceptor molecule. chemsrc.com

Similarly, iridium complexes with 2,2'-bipyridine (B1663995) ligands bearing para-hydroxyl groups have been investigated for the catalytic dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. nih.gov Although amino-substituted ligands were found to impart greater stability and activity, the study highlights the relevance of the hydroxypyridine motif. nih.gov The broader class of pyridylidene amide (PYA) ligands, which share the N-heterocyclic structure, also forms highly active ruthenium and iridium catalysts for transfer hydrogenation. acs.org

The following table presents examples of pyridine-based ligands, structurally related to this compound, that are employed in catalytically active complexes for hydrogen moving reactions.

LigandMetal CenterApplicationKey FeatureReference
6,6'-Dihydroxy-2,2'-bipyridineIridium, RutheniumTransfer Hydrogenation, Dehydrogenative CondensationCooperative hydroxyl groups act as proton relays. d-nb.inforesearchgate.net
Hydroxyl-substituted 2,2'-bipyridineIridiumDehydrogenation of Formic AcidHydroxyl group influences catalytic activity. nih.gov
Pyridylidene Amide (PYA) Pincer LigandsRutheniumTransfer HydrogenationDonor-flexible N-heterocyclic framework. acs.org
Manganese-PNP Pincer ComplexesManganeseHydrogenation and Dehydrogenation of N-heterocyclesMetal-ligand cooperation involving the pincer backbone. kaust.edu.sa

Spectroscopic Characterization and Advanced Analytical Techniques for 6 Methylpyridine 2,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 6-Methylpyridine-2,4-diol (B130231), offering insights into its proton and carbon framework and the prevalent tautomeric forms in solution.

The ¹H NMR spectrum of this compound is critical for understanding its structural features, particularly the tautomeric equilibrium between the diol, keto-enol, and diketo forms. The position of this equilibrium is often dependent on factors like solvent polarity. researchgate.net

In solution, a rapid equilibrium between tautomers can lead to averaged signals, where the observed chemical shifts represent a weighted average of the contributing forms. jst-ud.vn The key proton signals for this compound would include:

Methyl Protons (CH₃): A singlet, typically appearing in the upfield region. For a related compound, 6-methyl-2-pyridone, this signal is observed around δ 2.36 ppm. chemicalbook.com

Ring Protons (H3/H5): The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. Their chemical shifts and coupling patterns are highly sensitive to the electron density in the ring, which is directly influenced by the dominant tautomeric form. For instance, in the pyridone form, the ring protons are typically observed between δ 6.0 and δ 7.5 ppm. chemicalbook.com

Hydroxyl/Amide Protons (OH/NH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly variable and dependent on solvent, concentration, and temperature. The presence of a signal in the δ 10-14 ppm range can be indicative of an intramolecularly hydrogen-bonded proton, characteristic of a keto-enol tautomer. chemicalbook.com

The study of ¹H NMR spectra in various solvents, such as non-polar chloroform-d (B32938) and polar DMSO-d₆, can reveal shifts in the tautomeric equilibrium. researchgate.net For example, polar aprotic solvents may favor the keto forms, while non-polar solvents may favor the enol form. researchgate.net

Table 1: Expected ¹H NMR Signals for this compound Tautomers Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
-CH₃~2.3SingletMethyl group at C6
H3~5.8 - 6.2DoubletRing proton adjacent to carbonyl/hydroxyl
H5~6.0 - 6.5DoubletRing proton adjacent to methyl group
-OH / -NHVariable (Broad)SingletExchangeable protons, position is solvent-dependent

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom, making it a powerful tool for structural elucidation and for distinguishing between tautomers. researchgate.net

The key carbon signals and their expected chemical shift ranges are:

Carbonyl Carbon (C=O): In the keto or pyridone tautomers, the carbonyl carbons (C2, C4) would give rise to signals in the highly downfield region, typically δ 160-180 ppm. libretexts.org

Hydroxyl-bearing Carbons (C-OH): In the diol tautomer, the carbons attached to the hydroxyl groups (C2, C4) would resonate significantly downfield, often in the δ 150-165 ppm range.

Ring Carbons (C3, C5, C6): The other carbons in the pyridine ring will appear in the aromatic region (δ 100-150 ppm). The carbon bearing the methyl group (C6) is expected to be further downfield compared to C3 and C5 due to substitution.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the upfield region, typically between δ 15-25 ppm.

The presence of distinct signals for carbonyl and enolic carbons can confirm the existence of a keto-enol equilibrium. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₃15 - 25Methyl group carbon
C395 - 110Ring carbon
C5105 - 120Ring carbon
C6145 - 155Ring carbon attached to methyl group
C2 / C4160 - 180Tautomer-dependent (C-O or C=O)

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural assignments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for unambiguously assigning the signals for the C3-H3, C5-H5, and the methyl C-H pairs.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons. In the context of a this compound derivative, it would show a correlation between the H3 and H5 protons if they are coupled, helping to trace the proton network within the pyridine ring. researchgate.net

These 2D NMR methods are essential for the unequivocal structural elucidation of novel derivatives, providing a complete and reliable picture of the molecular architecture. researchgate.net

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound display characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence and position of these bands can also provide evidence for the dominant tautomeric form in the solid state.

Key vibrational modes include:

O-H/N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ is characteristic of O-H stretching in the diol form or N-H stretching in the pyridone form, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: The presence of a strong absorption band in the 1640-1680 cm⁻¹ region is a clear indicator of a carbonyl group, supporting the existence of the keto or pyridone tautomer. researchgate.net

C=C and C=N Stretching: Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1620 cm⁻¹ region. semanticscholar.org

C-O Stretching: This vibration, expected in the 1200-1300 cm⁻¹ range, is characteristic of the enol or diol form. semanticscholar.org

Experimental spectra for 2,4-Dihydroxy-6-methylpyridine are available in public databases and provide a direct reference for these vibrational modes. nih.gov

Table 3: Key Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityFunctional Group
O-H / N-H stretch3000 - 3400Strong, BroadHydroxyl / Amide
Aromatic C-H stretch3000 - 3100MediumPyridine Ring C-H
Aliphatic C-H stretch2850 - 3000MediumMethyl C-H
C=O stretch1640 - 1680StrongCarbonyl (Keto tautomer)
C=C / C=N stretch1400 - 1620Medium-StrongPyridine Ring
C-O stretch1200 - 1300MediumHydroxyl (Enol/Diol tautomer)

To achieve a more precise and reliable assignment of the experimental vibrational bands, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the vibrational frequencies of the optimized molecular structure. semanticscholar.org

Computational models (e.g., DFT with the B3LYP hybrid function and a 6-311++G(d,p) basis set) can predict the vibrational spectra. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. semanticscholar.org

The comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra allows for a detailed and confident assignment of nearly all observed vibrational modes. researchgate.net This correlative approach is a powerful method for confirming the structure and understanding the vibrational dynamics of this compound. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within its pyridone tautomer, 4-hydroxy-6-methyl-2-pyridone, which is the predominant form in most states. nih.govwikipedia.org The heterocyclic ring system, with its conjugated double bonds and heteroatoms (nitrogen and oxygen), acts as a chromophore. The key electronic transitions observed for this class of compounds are π → π* and n → π* transitions.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. Due to the conjugated system of the pyridone ring, these transitions are typically intense and occur in the UV region. For the parent compound, 2-pyridone, absorption maxima in methanol (B129727) are observed at 226.2 nm and 297.6 nm, which are characteristic of these π → π* transitions. wikipedia.org

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions.

The presence of the methyl (-CH₃) and hydroxyl (-OH) groups as substituents on the pyridine ring can influence the exact wavelength of maximum absorbance (λmax). These auxochromes can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Investigation of Tautomeric Forms in Solution

This compound exists in a tautomeric equilibrium with 4-hydroxy-6-methyl-2-pyridone. This equilibrium is highly sensitive to the solvent environment. nih.govwikipedia.org While the 2,4-diol form may exist, studies on related hydroxypyridines have shown that the pyridone form is significantly favored in polar solvents and in the solid state. wikipedia.orgchemtube3d.comresearchgate.net This preference is due to the increased stability offered by the amide-like structure and intermolecular hydrogen bonding. chemtube3d.com

UV-Vis spectroscopy is an effective tool for studying this equilibrium because the two tautomers have distinct electronic structures and therefore absorb light at different wavelengths. Generally, the 2-hydroxypyridine (B17775) form (the diol tautomer in this case) absorbs at a shorter wavelength, while the 2-pyridone form absorbs at a longer wavelength. researchgate.net

The position of the tautomeric equilibrium can be investigated by recording UV-Vis spectra in a range of solvents with varying polarities.

In non-polar solvents (e.g., cyclohexane), the diol form is more favored than in polar solvents, and it is expected that both tautomers can coexist in comparable amounts. nih.gov

In polar solvents (e.g., water, ethanol), the equilibrium is expected to shift significantly towards the more polar pyridone form. This would result in a UV-Vis spectrum dominated by the absorption bands of the 4-hydroxy-6-methyl-2-pyridone tautomer, characterized by a bathochromic (red) shift compared to the spectrum in non-polar solvents.

Table 1: Expected Solvent Effects on the UV-Vis Absorption of this compound Tautomers
Solvent TypePredominant TautomerExpected λmax ShiftRationale
Non-Polar (e.g., Hexane, Cyclohexane)Equilibrium with significant this compound formHypsochromic (Blue Shift)Reduced stabilization of the polar pyridone form.
Polar Aprotic (e.g., Acetonitrile, DMSO)4-Hydroxy-6-methyl-2-pyridoneBathochromic (Red Shift)Stabilization of the polar pyridone form through dipole-dipole interactions.
Polar Protic (e.g., Water, Methanol)4-Hydroxy-6-methyl-2-pyridoneStrong Bathochromic (Red Shift)Strong stabilization of the pyridone form via hydrogen bonding with the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₆H₇NO₂), high-resolution mass spectrometry can confirm its molecular weight with high precision. The nominal molecular weight is 125.13 g/mol .

Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information.

For the predominant tautomer, 4-hydroxy-6-methyl-2-pyridone, the mass spectrum shows a prominent molecular ion peak.

Molecular Ion Peak ([M]⁺˙) : The base peak in the mass spectrum appears at m/z = 125 , corresponding to the molecular weight of the compound. Its high relative intensity (100%) indicates a relatively stable molecular ion.

Fragmentation : A significant fragment ion is observed at m/z = 97 . This corresponds to a loss of 28 amu from the molecular ion. This loss is characteristic of the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for pyridones and other cyclic carbonyl compounds.

Table 2: Mass Spectrometry Data for 4-Hydroxy-6-methyl-2-pyridone
m/zProposed FragmentMass Loss (amu)Neutral LostRelative Intensity (%)
125[C₆H₇NO₂]⁺˙ (Molecular Ion)--100
97[C₅H₇NO]⁺˙28CO16

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and the details of crystal packing.

Single-Crystal X-ray Diffraction of this compound Derivatives and Complexes

Single-crystal X-ray diffraction analysis has been performed on the stable tautomer, 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov The study confirms the pyridone structure in the solid state and provides precise crystallographic data. The compound crystallizes in the monoclinic system with the space group P2₁/n. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision.

Table 3: Crystallographic Data for 4-Hydroxy-6-methylpyridin-2(1H)-one nih.gov
ParameterValue
Chemical FormulaC₆H₇NO₂
Formula Weight125.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.7082 (5)
b (Å)12.2988 (8)
c (Å)10.0418 (7)
β (°)91.303 (7)
Volume (ų)581.32 (8)
Z (molecules per unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing

Two primary types of hydrogen bonds are identified in the crystal lattice:

N—H⋯O Hydrogen Bond : The hydrogen atom on the ring nitrogen (N1) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. The reported distance for this interaction is 2.8349 Å. nih.gov

O—H⋯O Hydrogen Bond : The hydrogen atom of the hydroxyl group at C4 (O2) serves as a donor to the same carbonyl oxygen (O1) of a different neighboring molecule. This interaction is stronger, with a reported distance of 2.6086 Å. nih.gov

These hydrogen bonds link the individual molecules together, forming a layered structure. Specifically, the interactions create a zigzag array of molecules that extends along the nih.gov crystallographic direction, and these arrays pack to form layers parallel to the ab plane of the unit cell. nih.gov This extensive hydrogen-bonding network contributes to the stability of the crystal lattice.

Computational Chemistry and Theoretical Investigations of 6 Methylpyridine 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric structure of molecules. These calculations provide fundamental information about orbital energies, charge distributions, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is effective for determining molecular geometries and various atomic and molecular properties. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the bond lengths and angles of molecules, showing good agreement with experimental data. mdpi.com

For pyridine (B92270) derivatives, DFT is a standard approach to explore structure and reactivity. nih.govmdpi.com Such studies typically calculate key quantum chemical parameters to describe the molecule's stability and electronic characteristics. While specific DFT studies focused solely on 6-Methylpyridine-2,4-diol (B130231) are not extensively detailed in the available literature, the typical parameters evaluated in such an analysis are well-established.

Table 1: Key Quantum Chemical Parameters Calculated via DFT (Note: The values below are illustrative of typical DFT outputs for related pyridine derivatives, as specific published data for this compound is not available.)

Parameter Description Illustrative Value
Total Energy The total electronic energy of the molecule in its optimized geometry. Varies based on method
Dipole Moment A measure of the molecule's overall polarity. ~2-5 Debye

| Zero-Point Vibrational Energy | The energy of the molecule in its ground vibrational state at 0 K. | Varies based on method |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. scirp.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

FMO analysis is a standard component of computational studies on heterocyclic molecules. For example, in a study of 6-Amino-2-methylpyridine-3-carbonitrile, the HOMO-LUMO energy gap was found to be in the range of 4.84 to 5.08 eV. scirp.org

Table 2: Frontier Molecular Orbital Parameters (Note: The values below are based on a related pyridine derivative, 6-Amino-2-methylpyridine-3-carbonitrile, to illustrate typical FMO data, as specific values for this compound are not available in the searched literature.)

Parameter Description Illustrative Value (eV) scirp.org
EHOMO Energy of the Highest Occupied Molecular Orbital. -6.10
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. -1.26

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 4.84 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.deucsb.edu This method transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to understand chemically. ucsb.edu NBO analysis is used to study charge distribution, charge transfer, and intramolecular interactions that contribute to molecular stability. wisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the extent of electron delocalization and its stabilizing effect. uni-muenchen.de

The analysis produces natural atomic charges, which describe the electron distribution among the atoms in the molecule. For this compound, one would expect the electronegative oxygen and nitrogen atoms to carry partial negative charges, while the carbon and hydrogen atoms would be partially positive.

Table 3: Illustrative Natural Atomic Charges from NBO Analysis (Note: These values are hypothetical, based on general chemical principles, as specific NBO data for this compound was not found.)

Atom Expected Natural Charge (e)
N1 Negative
C2 (bonded to O) Positive
C4 (bonded to O) Positive
C6 (bonded to CH3) Slightly Positive/Neutral
O (at C2) Negative

| O (at C4) | Negative |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com The MEP surface is colored according to the electrostatic potential value: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. These regions, rich in electron density due to lone pairs, represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential: Located around the hydrogen atoms of the hydroxyl groups, indicating their acidic nature and susceptibility to attack by nucleophiles.

This visual representation provides a clear and intuitive guide to the molecule's reactive behavior.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility, structural changes, and interactions of a molecule in various environments. mdpi.comnih.gov This technique is instrumental in understanding the dynamic nature of molecular systems. mdpi.com

MD simulations can be used to perform a conformational analysis of this compound, exploring its flexibility and the different spatial arrangements it can adopt. The molecule possesses several degrees of freedom, including the rotation of the methyl group and the hydroxyl groups.

A key aspect of this compound's structure is its potential for tautomerism, existing in equilibrium between the diol form and the keto-enol form (4-hydroxy-6-methyl-2-pyridone). MD simulations could provide insight into the dynamics of this tautomeric equilibrium and how it is influenced by factors such as solvent. By simulating the molecule over time, researchers can identify the most stable conformations and understand the energy barriers between different structural states, which is crucial for understanding its interactions and reactivity.

Intermolecular Interactions and Solvent Effects

The physicochemical properties and behavior of this compound are significantly influenced by its intermolecular interactions and the surrounding solvent environment. A primary characteristic of hydroxypyridines is their ability to exhibit tautomerism. This compound exists in equilibrium with its more stable keto-enol tautomer, 4-hydroxy-6-methyl-2-pyridone. nih.gov The position of this equilibrium is heavily dependent on the solvent.

In the solid state, the keto-enol form, 4-hydroxy-6-methylpyridin-2(1H)-one, engages in robust intermolecular hydrogen bonding. nih.gov X-ray crystallography studies reveal that molecules are linked by N—H···O and O—H···O hydrogen bonds, creating a layered zigzag array. nih.gov Specifically, interactions with bond lengths of 2.835 Å for N1—H1A···O1 and 2.609 Å for O2—H2B···O1 have been measured, indicating strong cohesive forces within the crystal lattice. nih.gov

Computational models are employed to understand how solvents modulate these interactions and the tautomeric preference. The Polarizable Continuum Model (PCM) is a common method used to simulate solvent effects. orientjchem.orgresearchgate.net These calculations show that polar solvents tend to stabilize the more polar tautomer. orientjchem.orgjlu.edu.cn For the this compound system, the keto-enol form (4-hydroxy-6-methyl-2-pyridone) possesses a larger dipole moment than the diol form. Consequently, polar solvents like water or ethanol (B145695) will preferentially stabilize the keto-enol tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. orientjchem.orgnih.gov Density Functional Theory (DFT) calculations can quantify this, predicting lower relative energies for the keto tautomer in solvents with high dielectric constants. jlu.edu.cnnih.gov These solute-solvent interactions, primarily hydrogen bonds between the solvent and the pyridone's N-H and O-H groups, are crucial in determining its structure and reactivity in solution. nih.gov

Table 1: Example Intermolecular Hydrogen Bond Data for 4-hydroxy-6-methylpyridin-2(1H)-one (Crystal Structure)
Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N1—H1A···O10.861.982.835175
O2—H2B···O10.821.792.609180

Data derived from crystallographic analysis of the keto-enol tautomer. nih.gov

Prediction of Spectroscopic Properties

The electronic absorption properties of this compound and its tautomers can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.denih.gov This computational method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. mdpi.comfaccts.de Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p). mdpi.com

For aromatic heterocyclic systems like pyridinediols, the primary electronic transitions observed in the UV-Vis range are π → π* and n → π* transitions. tandfonline.com TD-DFT calculations can identify the specific molecular orbitals involved in these transitions. For instance, the main absorption bands are often attributed to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Solvent effects on the spectra are modeled using continuum models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts (changes in λmax upon changing solvent polarity). nih.govmdpi.com Theoretical studies on analogous hydroxypyridine and hydroxyquinoline compounds show that TD-DFT provides results that correlate well with experimental data, often with a predictive accuracy of 1-6%. mdpi.comtandfonline.com

Table 2: Representative TD-DFT Calculated Electronic Transitions
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13150.075HOMO → LUMO (97%)
S0 → S22890.005HOMO-1 → LUMO (85%)
S0 → S32610.152HOMO → LUMO+1 (91%)

This table contains representative data for a hydroxypyridine system calculated using TD-DFT/B3LYP in a polar solvent model. Actual values for this compound would require specific calculation.

Computational chemistry provides powerful tools for predicting vibrational and NMR spectra, which are essential for structural elucidation.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is performed using Density Functional Theory (DFT) to calculate harmonic vibrational frequencies. nih.govnih.gov Functionals like B3LYP with basis sets such as 6-311G(2d,2p) are commonly used for this purpose. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. nih.gov These calculations allow for the assignment of specific vibrational modes to the observed spectral bands, such as O-H stretching, N-H stretching (in the keto tautomer), C=O stretching, and pyridine ring vibrations. nih.govresearchgate.net

Table 3: Example Calculated Vibrational Frequencies for a Hydroxypyridone Structure
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
O-H stretch36503504
N-H stretch35803437
C=O stretch17101642
C=C stretch (ring)16451579
C-N stretch (ring)15901526

Frequencies are hypothetical examples based on typical DFT calculations for similar structures. A scaling factor of ~0.96 is often applied for B3LYP functionals.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is reliably achieved using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. conicet.gov.arnih.govresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net The accuracy of the prediction depends on the chosen functional and basis set, with B3LYP/6-311+G(2d,p) being a common and effective level of theory. nih.govresearchgate.net Solvent effects can also be incorporated using continuum models to provide more accurate predictions for spectra measured in solution. nih.gov

Table 4: Example GIAO-DFT Calculated NMR Chemical Shifts
AtomCalculated δ (ppm)
¹³C (C=O)165.4
¹³C (C-OH)161.2
¹³C (C-CH₃)148.5
¹³C (ring CH)105.1
¹³C (ring CH)98.9
¹³C (-CH₃)18.7
¹H (O-H)11.5
¹H (N-H)10.8
¹H (ring)5.95
¹H (ring)5.70
¹H (-CH₃)2.15

Values are representative for a 4-hydroxy-6-methyl-2-pyridone structure and are referenced to TMS, calculated at the GIAO/B3LYP level.

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations are instrumental in identifying and designing molecules with potential applications in nonlinear optics (NLO). The NLO response of a molecule is determined by its change in dipole moment and polarizability under an external electric field. DFT calculations are widely used to compute the key parameters that govern NLO activity. ias.ac.inresearchgate.netscirp.org

The essential NLO properties calculated include:

Polarizability (α): The ability of the molecular electron cloud to be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. Molecules with large β values are candidates for applications like second-harmonic generation. rsc.orgrsc.org

For pyridine derivatives, the presence of electron-donating groups (like -OH) and electron-withdrawing groups within a π-conjugated system can lead to significant intramolecular charge transfer and, consequently, a large hyperpolarizability. ias.ac.inscirp.orgrsc.org The B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d) is frequently used to compute these properties. ias.ac.inscirp.org The HOMO-LUMO energy gap is also a critical parameter, as a smaller gap often correlates with higher polarizability and hyperpolarizability. ias.ac.in

Table 5: Example Calculated NLO Properties for a Pyridine Derivative
PropertySymbolCalculated ValueUnit
Dipole Momentμ6.15Debye
Mean Polarizabilityα25.5 x 10⁻²⁴esu
First Hyperpolarizabilityβ12.8 x 10⁻³⁰esu

These values are illustrative and based on DFT/B3LYP calculations for substituted pyridines. scirp.org

Medicinal Chemistry and Biological Activity of 6 Methylpyridine 2,4 Diol Derivatives

Anticancer and Antineoplastic Activity

The pyridine (B92270) ring is a key structural motif in numerous anticancer agents, and derivatives of 6-Methylpyridine-2,4-diol (B130231) have been investigated for their potential to inhibit cancer cell growth and proliferation.

Synthetic derivatives incorporating the this compound backbone have shown notable inhibitory effects against specific cancer cell lines.

One study reported the synthesis of a 2H-pyran compound from this compound and citral. researchgate.net Subsequent N-arylation of this compound yielded a series of derivatives, among which compound 3h demonstrated a significantly better inhibitory effect on HepG2 liver cancer cells than the parent compound, citral. researchgate.net

In contrast, not all derivatives display cytotoxic effects. A series of imidazole derivatives containing a 6-methylpyridine moiety were synthesized, and compound 16d was noted for its lack of cytotoxicity in HepG2 cells, which was a desirable characteristic in the context of its development as an antibacterial agent. nih.govresearchgate.net

Other research has focused on different pyridine-containing structures. For instance, novel 2,4-diarylaminopyrimidine derivatives, which share a related nitrogen-containing heterocyclic core, were developed as potent inhibitors against the NCI-H1975 non-small cell lung cancer (NSCLC) cell line. nih.gov The most promising of these, compound 8a , showed excellent cytotoxic effects against NCI-H1975 cells. nih.gov While not direct derivatives of this compound, these findings highlight the potential of related pyridine and pyrimidine scaffolds in targeting NSCLC.

Compound/Derivative ClassCell LineObserved Effect
Arylated pyranopyridine (Compound 3h)HepG2 (Liver Cancer)Significant inhibitory effect researchgate.net
Imidazole derivative (Compound 16d)HepG2 (Liver Cancer)No cytotoxicity observed nih.govresearchgate.net
2,4-diarylaminopyrimidine (Compound 8a)NCI-H1975 (NSCLC)Excellent cytotoxic effect (IC50 of 59 nM) nih.gov

The anticancer activity of this compound derivatives is often linked to their ability to interfere with fundamental cellular processes required for tumor growth.

The arylated pyranopyridine derivative 3h , synthesized from this compound, was found to influence the cell cycle of HepG2 liver cancer cells. researchgate.net Similarly, studies on related thieno[3,2-b]pyridine derivatives showed that the most potent compound could alter the cell cycle profile of HepG2 cells by causing a decrease in the percentage of cells in the S phase and inducing cell cycle arrest in the G2/M phase. nih.gov

Research into other pyridine-based compounds has further elucidated potential mechanisms. For example, some pyridine-thiazole derivatives are thought to induce genetic instability in tumor cells by affecting DNA integrity and causing changes in nucleus morphology. mdpi.com Other mechanisms associated with pyridine and pyrimidine scaffolds include the inhibition of critical signaling pathways like the MAPK pathway, which can halt the proliferation of cancer cells. semanticscholar.org

A key strategy in modern cancer therapy is the development of inhibitors that target specific enzymes or receptors driving cancer progression. The Epidermal Growth Factor Receptor (EGFR) is a critical target, particularly in non-small cell lung cancer (NSCLC). Acquired resistance to first- and second-generation EGFR inhibitors is often mediated by a secondary T790M mutation. nih.gov

Research has led to the discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective inhibitors of EGFR with the L858R/T790M resistance mutation. nih.gov Although not directly derived from this compound, these compounds feature a similar pyrimidine core. The most promising compound, 8a , displayed a potent inhibitory activity (IC50) of 4.1 nM against the EGFR L858R/T790M mutant kinase. nih.gov A molecular docking study suggested that this compound binds to the ATP binding site of the EGFR tyrosine kinase domain in a manner similar to the approved drug AZD9291. nih.gov This line of research underscores the potential for designing pyridine- and pyrimidine-based molecules to overcome drug resistance in cancer.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential to combat microbial infections, showing activity against both bacteria and fungi.

The 6-methylpyridine moiety has been successfully incorporated into more complex molecular structures to create potent antibacterial agents. A series of novel imidazole derivatives featuring this pyridine structure were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net

Several of these compounds showed moderate to strong antibacterial effects. nih.govresearchgate.net Notably, compound 15t and compound 16d exhibited the strongest activities. Compound 16d was particularly remarkable, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against certain bacterial strains. nih.govresearchgate.net

CompoundMinimum Inhibitory Concentration (MIC)Reference
15t1-2 μg/mL nih.govresearchgate.net
16d0.5 μg/mL nih.govresearchgate.net

The pyridine scaffold is present in several antifungal drugs, where it often contributes to the mechanism of action, for example, by acting as a cell wall inhibitor. mdpi.com Researchers have synthesized hybrid molecules combining pyridine with other heterocyclic systems known for antifungal effects, such as imidazole and benzimidazole.

Novel pyridobenzimidazole derivatives have been synthesized and evaluated for their antifungal activity. nih.gov One potent compound, 15e , was identified that exhibited excellent activity, superior to the commonly used antifungal drug fluconazole, against Candida glabrata and Candida krusei. nih.gov The mechanism of action for this class of compounds was identified as the inhibition of beta-1,6-glucan synthesis, a crucial component of the fungal cell wall. nih.gov

Anticonvulsant Activity

Derivatives based on the pyridine and structurally related pyrimidine scaffolds have demonstrated significant potential as anticonvulsant agents. researchgate.netinnovareacademics.in In preclinical screening programs, these compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to determine their efficacy and potential mechanism of action. researchgate.netnih.gov

Research into new anticonvulsants has led to the synthesis of various series of compounds, including 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones and 2-thio-derivatives of 6-methyl-pyrimidin-4(3H)-one. nih.govjapsonline.compensoft.net In one study, a series of twenty new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were synthesized and tested. The most active compound, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, exhibited a median effective dose (ED₅₀) of 12.5 mg/kg in the MES test, which was superior to the reference drug phenytoin. nih.gov

Another study focused on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-aryl-acetamides. The anticonvulsant activity of these compounds was evaluated, and a lead compound was identified that significantly decreased the severity and number of seizures while increasing their latent period in animal models. japsonline.com The results from these studies highlight the therapeutic potential of this class of compounds in the management of epilepsy. researchgate.net

Table 1: Anticonvulsant Activity of Selected Pyridine/Pyrimidine Derivatives

Compound Name Test Model ED₅₀ (mg/kg) Protective Index (PI) Reference
6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione MES 12.5 24.8 nih.gov
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide scPTZ 125 11.2 japsonline.com

Antihistaminic and Cardiac Activity

The pharmacological evaluation of certain 2-substituted-pyridine derivatives has included assessments of their antihistaminic and cardiac activities. researchgate.net Research has explored the synthesis of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines and examined their effects on histamine release from mast cells. nih.gov

In these studies, several compounds were identified as inhibitors of histamine release when stimulated by either an antigen (ovoalbumin) or a chemical agent (polymer 48/80). nih.gov Specifically, one guanadino-3-cyanopyridine derivative and one pyrido[2,3-d]-pyrimidine derivative were found to be the most active, inhibiting histamine release by 30-60% across all tested conditions. nih.gov Conversely, some other guanadinocyanopyridine derivatives were found to be potent stimulators of histamine release. nih.gov The synthesis of compounds featuring a 2,4-disubstituted pyridine ring has also been pursued for potent inhibitory activity at the H₄ histamine receptor. mdpi.com

Potential as Molecular Scaffolds in Drug Discovery

The pyridine ring system is considered an instrumental structural constituent in pharmaceuticals and is recognized as a "privileged scaffold". mdpi.comnih.gov This term describes molecular frameworks that can serve as templates for developing compounds that bind to multiple biological targets. The this compound structure, along with the broader class of 2-pyridones, is a versatile platform for generating libraries of compounds with diverse functional groups for screening against various therapeutic targets. nih.govresearchgate.net

The presence of a pyridine or pyridinone motif can significantly impact the pharmacological profile of a molecule, often improving biochemical potency, metabolic stability, and cell permeability. nih.gov The physicochemical properties of this scaffold can be readily manipulated through established synthetic routes, allowing for adjustments to polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org This adaptability makes it highly valuable in fragment-based drug design, where small molecular fragments are used as starting points for developing more complex and potent drug candidates. The scaffold has been employed in the development of agents with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

Pharmacological Profiling and Structure-Activity Relationships (SAR)

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it connects the molecular structure of a compound to its observed biological activity. For derivatives of this compound, SAR studies aim to identify the structural features responsible for their therapeutic effects and to guide the design of more effective molecules.

By systematically altering the molecular structure—for example, by adding or modifying substituent groups at different positions on the pyridine ring—chemists can deduce which parts of the molecule are crucial for its biological function. nih.gov For instance, SAR analysis of anticonvulsant derivatives revealed that the nature of the substituent on an aromatic ring and the type of spacer between the imide nitrogen and the aromatic system were critical factors for activity. researchgate.net

The biological efficacy of pyridine derivatives is highly dependent on the nature and position of their substituents. The addition of different functional groups to the core scaffold can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

For example, in a series of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-aryl-acetamides, the compound containing a 4-bromophenyl substituent demonstrated the most pronounced anticonvulsant activity. japsonline.com In a different context, studies on 2,4-disubstituted pyridine derivatives as antitubercular agents showed that the nature of the substituent at the 4-position significantly influences the compound's lipophilicity (LogP value), which in turn affects its bioavailability and ability to penetrate biological barriers. nih.gov Research on platinum-based pyridyl complexes found that the presence of electron-withdrawing substituents, such as fluoromethylated groups, enhanced their photosensitizing capabilities and cytotoxicity under irradiation. rsc.org These examples underscore the critical role that specific substituents play in tailoring the biological activity of the parent scaffold.

A primary goal in drug design is the optimization of a lead compound to enhance its potency (i.e., its effectiveness at lower concentrations) and its selectivity for the intended biological target over other molecules, thereby minimizing off-target effects. For pyridine-based scaffolds, this is often achieved through iterative cycles of chemical synthesis and biological testing guided by SAR.

One strategy involves modifying substituents to improve target engagement while reducing undesirable properties. For instance, in the development of pyridine-based HIV non-catalytic site integrase inhibitors (NCINIs), optimization of the C4 and C6 positions of the pyridine ring was undertaken. Desymmetrization of the C4 substituent led to improved potency against resistant viral variants, while modifications at the C6 position helped minimize clearance through enterohepatic recirculation. nih.gov In another example, the optimization of a pyridine derivative as a cholesterol 24-hydroxylase (CH24H) inhibitor involved replacing a phenyl group with a 2-pyridyl group. This change reduced the molecule's lipophilicity, which drastically decreased its inhibitory activity against the off-target enzyme CYP3A4, thereby improving selectivity. acs.org Such strategic modifications are essential for refining a promising scaffold into a viable drug candidate. acs.org

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA), in order to form a stable complex. chemrxiv.org This method is invaluable in drug discovery for elucidating the binding mode of potential drugs and understanding the molecular basis of their activity. preprints.orgnih.gov

For pyridine derivatives, docking studies have been employed to investigate their interactions with various biological targets. For example, in the development of novel antitumor agents, hybrid 4,6-dihydrazone pyrimidine derivatives were docked with a DNA target (PDB ID: 1D18). The simulation revealed that the pyrimidine groups of the compounds inserted between the base pairs of the DNA, while the attached pyridine rings extended into the DNA grooves, providing a plausible mechanism for their biological effect. mdpi.com In another study, newly synthesized pyridine derivatives were docked into the active site of glucosamine-6-phosphate (GlcN-6-P) synthase to predict their binding conformations and potential as inhibitors of this enzyme. nih.gov These computational insights help rationalize observed SAR data and guide the design of new derivatives with improved affinity and selectivity for their intended receptor. mdpi.com

Future Research Directions and Translational Perspectives for 6 Methylpyridine 2,4 Diol

Development of Novel Synthetic Methodologies

Future research in the synthesis of 6-Methylpyridine-2,4-diol (B130231) and its derivatives is geared towards enhancing efficiency, sustainability, and molecular diversity. While traditional methods often rely on the condensation of dicarbonyl compounds, contemporary approaches are exploring more sophisticated strategies.

One promising avenue is the application of mechanochemistry, which has been shown to facilitate the synthesis of related pyridones at room temperature, thereby reducing energy consumption and solvent waste. The milling of reactants like cyanoacetamide and acetoacetic ester in the presence of a catalyst demonstrates the potential for solid-state synthesis. Further exploration of different starting materials and catalysts in mechanochemical protocols could lead to even more efficient and environmentally benign synthetic routes.

Another area of active development is the functionalization of the pre-formed pyridone ring. For instance, methods for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones via Mitsunobu reactions and oxa-Michael additions have been established. beilstein-journals.org These reactions, which proceed under mild conditions, allow for the introduction of a wide array of functional groups, paving the way for the creation of diverse libraries of this compound derivatives for screening in various applications. beilstein-journals.org Future work will likely focus on expanding the scope of these reactions and developing stereoselective functionalization techniques.

Moreover, the synthesis of functionalized pyridones from readily available starting materials like dehydroacetic acid is an area of ongoing interest. nih.gov The condensation of 4-hydroxy-6-methylpyridin-2(1H)-one, derived from dehydroacetic acid, with various aldehydes has been shown to produce a range of novel pyridone derivatives. nih.gov Research in this direction could focus on developing one-pot, multi-component reactions to further streamline the synthesis of complex pyridone-based molecules.

Exploration of New Catalytic Applications

The inherent structural features of this compound, particularly its tautomeric pyridone form, suggest significant potential in the realm of catalysis. The 2-pyridone motif is known to act as a catalyst in various proton-dependent reactions, a property that is yet to be fully exploited for this specific compound.

Future research is anticipated to delve into the application of this compound and its derivatives as organocatalysts. wikipedia.org The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) in the pyridone tautomer makes it an ideal candidate for activating substrates through hydrogen bonding. This could be particularly relevant in asymmetric catalysis, where chiral derivatives of this compound could be designed to induce enantioselectivity in a variety of organic transformations. The development of such metal-free catalytic systems is a key objective in green chemistry. wikipedia.org

Furthermore, the ability of this compound to act as a bidentate ligand, coordinating through its hydroxyl and pyridyl nitrogen atoms, opens up avenues in transition metal catalysis. The formation of complexes with metals like ruthenium and zinc has been noted, and future work could explore the catalytic activity of these and other metal complexes in reactions such as oxidation, reduction, and cross-coupling. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyridinone core, allowing for the development of catalysts with tailored reactivity and selectivity.

Advanced Material Science Applications

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. Its ability to act as a ligand for metal ions is being explored in the development of Metal-Organic Frameworks (MOFs) and Coordination Polymers. The diol functionality can coordinate with metal centers to form porous, crystalline structures with potential applications in gas storage, separation, and catalysis. Future research will likely focus on the synthesis of novel MOFs incorporating this compound and the characterization of their physical and chemical properties.

In the realm of polymer science, pyridine-containing polymers are known for their diverse applications, including in electronic devices and as functional materials for catalysis and separation. researchgate.netresearchgate.net The incorporation of the this compound moiety into polymer backbones could impart unique properties, such as thermal stability, specific ligand-binding capabilities, and pH-responsiveness. Future directions include the synthesis and characterization of novel functional polymers based on this pyridinediol, with a focus on exploring their potential in areas like smart coatings, sensors, and drug delivery systems. The development of pyridine-based polymers with low bandgaps also suggests potential applications in organic electronics. researchgate.net

Further Elucidation of Biological Mechanisms and Targets

Significant strides have been made in understanding the biological activity of derivatives of this compound, particularly their role as agonists of the G-protein coupled receptor 84 (GPR84). This receptor is primarily expressed in immune cells and is implicated in inflammatory responses.

A key area of future research is the detailed investigation of the structure-activity relationships (SAR) of 6-alkylpyridine-2,4-diol derivatives as GPR84 agonists. Systematic modifications of the alkyl chain and the pyridinediol core will continue to be explored to develop even more potent and selective agonists. This will not only provide valuable tool compounds for studying the physiological and pathological roles of GPR84 but also lay the groundwork for the development of novel anti-inflammatory therapies.

Beyond GPR84, the hydroxypyridinone scaffold is a well-known metal chelator, particularly for iron. This property opens up the possibility of developing derivatives of this compound for the treatment of diseases associated with metal overload or dysregulation. Future studies could investigate the metal-chelating properties of this specific pyridinediol and its derivatives and explore their potential as therapeutic agents for conditions such as hemochromatosis or as components of diagnostic imaging agents.

Furthermore, the pyridinone core is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. Preliminary research suggests that derivatives of this compound could act as inhibitors of enzymes such as p38 kinase, which is involved in inflammatory pathways. Future research will likely involve screening libraries of this compound derivatives against a panel of disease-relevant enzymes and receptors to identify new biological targets and therapeutic applications. For example, derivatives of similar pyridine-based compounds have been investigated as inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. nih.gov

Clinical Translation Potential of Derivatives

The discovery of potent 6-alkylpyridine-2,4-diol derivatives as GPR84 agonists has significant translational potential, particularly for the treatment of inflammatory diseases. GPR84 is upregulated in various inflammatory conditions, and its activation can modulate immune cell function.

Future preclinical development of GPR84 agonists derived from this scaffold will focus on optimizing their pharmacokinetic and pharmacodynamic properties to identify suitable candidates for clinical trials. nih.govacs.org This will involve studies on their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in vivo efficacy studies in animal models of inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammation. nih.gov The development of biased agonists, which selectively activate certain downstream signaling pathways of GPR84, is also a promising strategy to potentially enhance therapeutic efficacy while minimizing side effects. nih.gov

While GPR84 antagonists have entered clinical trials for conditions like idiopathic pulmonary fibrosis, the therapeutic potential of GPR84 agonists is also being actively explored. nih.gov Depending on the specific disease context, either agonism or antagonism of GPR84 may be beneficial. Therefore, the development of potent and selective agonists from the 6-alkylpyridine-2,4-diol series is a critical step towards realizing the clinical potential of targeting this receptor.

The table below summarizes key research findings related to the future directions of this compound.

Research AreaKey Findings and Future Directions
Novel Synthetic Methodologies - Development of mechanochemical and solvent-free synthetic routes. mdpi.com- Expansion of functionalization methods like Mitsunobu and oxa-Michael additions. beilstein-journals.org- Utilization of readily available starting materials such as dehydroacetic acid. nih.gov
New Catalytic Applications - Exploration as organocatalysts for asymmetric synthesis. wikipedia.org- Development of transition metal complexes for various catalytic transformations.
Advanced Material Science - Use as ligands for the synthesis of Metal-Organic Frameworks (MOFs).- Incorporation into functional polymers for electronics and other applications. researchgate.netresearchgate.net
Biological Mechanisms and Targets - Potent agonism of GPR84, a key receptor in inflammation. nih.gov- Potential as metal chelators for therapeutic and diagnostic purposes.- Exploration as inhibitors of other disease-relevant enzymes like p38 kinase.
Clinical Translation Potential - Preclinical development of GPR84 agonists for inflammatory diseases. nih.govacs.org- Optimization of pharmacokinetic properties for in vivo efficacy. nih.gov- Investigation of biased agonism to improve therapeutic profiles. nih.gov

Q & A

Q. What are the established synthetic routes for 6-Methylpyridine-2,4-diol, and what parameters critically affect yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key parameters include temperature control (e.g., 60–80°C for optimal cyclization), solvent selection (e.g., ethanol or DMSO), and catalyst choice (e.g., acid/base catalysts). Purification via recrystallization or column chromatography is essential for high purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 141 for the parent compound) and fragmentation patterns to confirm the backbone structure (e.g., loss of hydroxyl groups) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR for diagnostic signals (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm, aromatic protons at δ 6–8 ppm) .
  • X-ray Crystallography : Use single-crystal diffraction (e.g., monoclinic space group P21_1/c) to resolve bond lengths and angles, validated via software like SHELXTL .

Q. How does the tautomeric equilibrium between this compound and its pyridone form influence reactivity?

  • Methodological Answer : The keto-enol equilibrium affects acidity (pKa ~4–6 for hydroxyl groups) and metal-binding capacity. Monitor tautomer ratios via variable-temperature NMR or IR spectroscopy. Enol forms dominate in polar solvents, enhancing chelation with transition metals like Pd(II) or Zn(II) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer activities of this compound metal complexes?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HCT116 colon cancer cells) and protocols (e.g., MTT assays) to compare complexes like [VO2_2(mpytsc)] and [Zn(mpyptsc)Cl2_2], which show varying IC50_{50} values due to metal ion redox activity .
  • Control Experiments : Isolate ligand vs. metal contributions by testing free ligands and metal salts separately.
  • Mechanistic Studies : Employ flow cytometry to assess apoptosis pathways or ROS generation .

Q. What computational strategies are recommended for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., tyrosine kinases). Focus on hydrogen bonding with hydroxyl groups and π-π stacking with aromatic residues.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior .
  • Crystallographic Tools : Refine metal-ligand geometries using PLATON to validate bond distances and angles .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer :
  • Functional Group Introduction : Add electron-withdrawing groups (e.g., -Cl, -CF3_3) to the pyridine ring to improve membrane permeability.
  • Metal Chelation : Synthesize complexes with redox-active metals (e.g., Ru(II), Pd(II)) to exploit ligand-to-metal charge transfer for photodynamic therapy .
  • Pharmacokinetic Optimization : Assess logP values via HPLC to balance hydrophilicity and bioavailability .

Data Contradiction Analysis

Q. Why do crystallographic data for this compound complexes show variations in metal-ligand bond lengths?

  • Methodological Answer : Differences arise from crystallization conditions (e.g., solvent polarity, counterion effects) and metal oxidation states. For example, Pd(II) complexes exhibit shorter M–N bonds (~2.0 Å) compared to Zn(II) (~2.2 Å) due to ionic radius differences. Use redundancy checks (e.g., multiple datasets) and software like CrysAlisPro to minimize experimental error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.